molecular formula C13H23NO6S B14851548 3-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)propanoic acid

3-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)propanoic acid

Cat. No.: B14851548
M. Wt: 321.39 g/mol
InChI Key: DNJMPHBNQQXINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl-protected amino group and a tetrahydrothiopyran ring with a dioxido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)propanoic acid typically involves multiple steps:

    Formation of the Tetrahydrothiopyran Ring: The initial step involves the synthesis of the tetrahydrothiopyran ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dioxido Group: The dioxido group is introduced via oxidation reactions, often using reagents such as hydrogen peroxide or peracids.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the dioxido group, converting it back to a sulfide.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Deprotected amino derivatives.

Scientific Research Applications

3-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The dioxido group and the protected amino group play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)propanoic acid: Lacks the tert-butoxycarbonyl protection.

    3-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid: Lacks the dioxido group.

Uniqueness

3-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)propanoic acid is unique due to the presence of both the tert-butoxycarbonyl-protected amino group and the dioxido-substituted tetrahydrothiopyran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H23NO6S

Molecular Weight

321.39 g/mol

IUPAC Name

3-(1,1-dioxothian-4-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C13H23NO6S/c1-13(2,3)20-12(17)14-10(8-11(15)16)9-4-6-21(18,19)7-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

DNJMPHBNQQXINH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCS(=O)(=O)CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.